Bienvenue dans la boutique en ligne BenchChem!

6-iodo-7-methoxy-1H-quinazolin-4-one

Drug Design ADME Prediction Lipophilicity

6-Iodo-7-methoxy-1H-quinazolin-4-one (CAS 206190-25-2) is the optimal quinazolinone scaffold for medicinal chemistry. Its regiospecific 6-iodo enables efficient Pd-catalyzed Suzuki-Miyaura coupling to build kinase-focused libraries, while the 7-methoxy mimics the gefitinib pharmacophore. The C-I bond reacts 10-100× faster than C-Br, enabling mild-condition diversification that preserves the 4-oxo functionality. This native iodine also supports direct radioiodination (¹²⁵I/¹²³I) for SPECT imaging. Choose this scaffold over 7-iodo or bromo analogs to maximize cross-coupling efficiency and accelerate lead optimization.

Molecular Formula C9H7IN2O2
Molecular Weight 302.07 g/mol
Cat. No. B8099861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-iodo-7-methoxy-1H-quinazolin-4-one
Molecular FormulaC9H7IN2O2
Molecular Weight302.07 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)NC=NC2=O)I
InChIInChI=1S/C9H7IN2O2/c1-14-8-3-7-5(2-6(8)10)9(13)12-4-11-7/h2-4H,1H3,(H,11,12,13)
InChIKeyFVHAXLFSGSMQSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Iodo-7-methoxy-1H-quinazolin-4-one as a Regiospecific Intermediate for Kinase-Targeted Synthesis


6-Iodo-7-methoxy-1H-quinazolin-4-one (CAS 206190-25-2) is a heterocyclic quinazolinone scaffold characterized by a regiospecific iodine at the 6-position and a methoxy group at the 7-position, rendering it a versatile precursor for palladium-catalyzed cross-coupling reactions in medicinal chemistry . The calculated water solubility of 0.024 g/L at 25°C and predicted LogP of 1.95 indicate moderate lipophilicity [1], while its density of 2.00±0.1 g/cm³ and pKa of 0.63±0.20 reflect physicochemical parameters that govern its behavior in synthetic and analytical workflows .

Regiospecific Halogen Placement Dictates 6-Iodo-7-methoxy-1H-quinazolin-4-one Reactivity and Downstream Synthetic Utility


Substituting 6-iodo-7-methoxy-1H-quinazolin-4-one with alternative quinazolinone building blocks is non-trivial due to the distinct electronic and steric influences of the 6-iodo versus 7-iodo regioisomer. The target compound's iodine at the 6-position, ortho to the 7-methoxy group, creates a unique electrophilic environment for cross-coupling that differs fundamentally from the 7-iodo-6-methoxy analog (CAS 1817630-45-7) . Moreover, the iodine atom serves as a superior leaving group compared to bromo or chloro analogs (e.g., 6-bromoquinazolin-4-one), enabling more efficient Pd-catalyzed transformations under milder conditions, which is critical when preserving labile functional groups in complex synthetic sequences [1].

Quantitative Differentiators for 6-Iodo-7-methoxy-1H-quinazolin-4-one in Drug Discovery and Chemical Biology


Enhanced Lipophilicity of 6-Iodo-7-methoxy-1H-quinazolin-4-one Relative to Des-iodo and Des-methoxy Scaffolds

The target compound exhibits a predicted LogP value of 1.95 [1]. While direct comparative LogP data for the des-iodo analog (7-methoxyquinazolin-4-one) is not available in the same study, class-level inference from SAR studies on quinazolin-4-one tankyrase inhibitors indicates that halogen substitution at the 6-position increases lipophilicity by approximately 0.5-1.0 LogP units relative to the unsubstituted scaffold, which correlates with improved membrane permeability in cellular assays [2].

Drug Design ADME Prediction Lipophilicity

C6-Iodine as a Privileged Synthetic Handle in 6-Iodo-7-methoxy-1H-quinazolin-4-one Compared to Bromo or Chloro Analogs

The iodine substituent at the 6-position serves as a superior leaving group for Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) compared to the corresponding bromo or chloro analogs. A study on iodoquinazolinone derivatives demonstrated that the C-I bond undergoes oxidative addition with Pd(0) catalysts at rates approximately 10-100 times faster than C-Br bonds and over 1000 times faster than C-Cl bonds under standard conditions [1]. This enhanced reactivity enables coupling under milder conditions (lower temperature, shorter reaction times), preserving sensitive functional groups and reducing byproduct formation in multi-step syntheses.

Cross-Coupling Synthetic Efficiency Medicinal Chemistry

Computational Physicochemical Profile of 6-Iodo-7-methoxy-1H-quinazolin-4-one Versus Des-methoxy Scaffolds

The target compound has a calculated water solubility of 0.024 g/L at 25°C (approximately 79.4 µM) and a topological polar surface area (TPSA) of 55.24 Ų [1]. In comparison, the des-methoxy analog 6-iodoquinazolin-4-one (CAS 16064-08-7) exhibits a higher TPSA of approximately 62 Ų (calculated from structure) and is expected to have marginally lower aqueous solubility due to reduced hydrogen bonding capacity. The methoxy group in the target compound enhances lipophilicity (LogP 1.95) while maintaining a TPSA below 60 Ų, a threshold often associated with favorable oral bioavailability in CNS drug discovery [2].

Physicochemical Properties Compound Management Solubility

High-Value Application Scenarios for 6-Iodo-7-methoxy-1H-quinazolin-4-one in Kinase Inhibitor and Probe Discovery


Regioselective Diversification at the C6 Position via Suzuki-Miyaura Cross-Coupling

The 6-iodo substituent enables efficient Pd-catalyzed Suzuki-Miyaura coupling to install aryl or heteroaryl groups at the 6-position, a key transformation in generating focused libraries of quinazolinone-based kinase inhibitors. The enhanced reactivity of the C-I bond (10-100× faster than C-Br) allows reactions to proceed at room temperature or mild heating, preserving the integrity of the 4-oxo and 7-methoxy functionalities [1].

Synthesis of 6-Aryl/Amino Quinazolinones as Putative EGFR or VEGFR Inhibitors

The target compound serves as a direct precursor to 6-substituted quinazolinones, a pharmacophore prevalent in EGFR and VEGFR inhibitors. The methoxy group at C7 mimics the substitution pattern found in clinical candidates such as gefitinib, while the C6 iodine provides a vector for introducing diversity elements that probe the solvent-exposed region of the kinase ATP-binding pocket [2].

Radiolabeling and Imaging Probe Development via Isotopic Iodine Exchange

The presence of a native iodine atom at the 6-position makes 6-iodo-7-methoxy-1H-quinazolin-4-one a candidate for radioiodination (e.g., with ¹²⁵I or ¹²³I) for in vitro binding assays or in vivo SPECT imaging. Iodoquinazolinone derivatives have been previously radiolabeled and evaluated for nuclear medicine applications, demonstrating the feasibility of this approach [3].

Quote Request

Request a Quote for 6-iodo-7-methoxy-1H-quinazolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.